molecular formula C10H8ClF3O B2794165 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one CAS No. 1261861-70-4

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B2794165
CAS No.: 1261861-70-4
M. Wt: 236.62
InChI Key: QNLBCHOQKWGGFP-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a propanone moiety

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLBCHOQKWGGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a Grignard reagent, where the benzaldehyde is reacted with a Grignard reagent derived from a halogenated propanone. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the propanone moiety.

    4-Chloro-3-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one.

    4-Chloro-3-(trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring and a trifluoromethyl group, which enhance its lipophilicity and membrane permeability. This structural arrangement is crucial for its interaction with biological targets.

  • Molecular Formula : C10H8ClF3O
  • Molecular Weight : Approximately 248.62 g/mol

The mechanism of action involves the interaction of the trifluoromethyl group with various biological membranes and enzymes, facilitating the compound's ability to inhibit specific enzymatic activities. The presence of electron-withdrawing groups like chlorine enhances its reactivity, making it a suitable candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one exhibits potential as an enzyme inhibitor. The trifluoromethyl group is known to enhance binding affinity to enzymes, which may result in significant inhibitory effects on various pathways involved in disease processes.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar compounds with trifluoromethyl substitutions have demonstrated notable antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one could possess similar capabilities .

Case Studies

  • Antichlamydial Activity : A study highlighted the importance of the trifluoromethyl group in enhancing the activity against Chlamydia species. Compounds with similar substituents exhibited significant inhibition in vitro, suggesting that 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one might also have therapeutic potential against chlamydial infections .
  • Cytotoxicity Studies : In cellular assays, compounds featuring similar structural motifs were tested for cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells without significant toxicity to normal cells, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one can be compared with other trifluoromethylated compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionCytotoxicity
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-oneModerateYesLow
Trifluoromethyl derivatives (e.g., ACP1a)HighModerateModerate
Chlorinated phenyl compoundsLowYesHigh

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